5-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-4-methyl-1,3-thiazole
Description
Properties
IUPAC Name |
[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c1-11-16(27-10-19-11)18(25)23-7-6-12(8-23)9-26-15-5-4-14-20-21-17(13-2-3-13)24(14)22-15/h4-5,10,12-13H,2-3,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTJQUVXVLWKOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-4-methyl-1,3-thiazole is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and specific case studies highlighting its efficacy against various targets.
Chemical Structure and Properties
The compound features a triazolo-pyridazine core combined with a thiazole moiety. The presence of these heterocycles is known to contribute to diverse biological activities, particularly in oncology and enzyme inhibition.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₁N₇O₂S |
| Molecular Weight | 385.56 g/mol |
| CAS Number | 2415634-96-5 |
In Vitro Studies
Recent studies have evaluated the cytotoxicity of similar triazolo-pyridazine derivatives against various cancer cell lines. For instance, a related compound exhibited significant cytotoxicity with IC50 values of 1.06 ± 0.16 µM against A549 cells (lung cancer), 1.23 ± 0.18 µM against MCF-7 cells (breast cancer), and 2.73 ± 0.33 µM against HeLa cells (cervical cancer) . The mechanism of action appears to involve inhibition of c-Met kinase, which is crucial for cancer cell proliferation.
The compound's mechanism likely involves:
- Kinase Inhibition : Compounds with similar structures have been shown to inhibit receptor tyrosine kinases effectively.
- Induction of Apoptosis : Studies indicate that these compounds can induce late apoptosis in cancer cells and affect cell cycle distribution by arresting cells in the G0/G1 phase .
Case Study 1: c-Met Inhibition
A study focused on triazolo-pyridazine derivatives demonstrated that certain compounds could inhibit c-Met kinase with an IC50 value as low as 0.090 µM, comparable to established inhibitors like Foretinib . This suggests that our compound may also possess similar inhibitory properties.
Case Study 2: Cytotoxicity in Cancer Cell Lines
In another study, derivatives of triazolo-pyridazine were tested against A549 and MCF-7 cell lines using the MTT assay. The results indicated that compounds with structural similarities to our target showed moderate to high cytotoxicity, reinforcing the potential of these derivatives in cancer therapy .
Future Directions
Further research is warranted to explore:
- Structural Optimization : Modifying the existing structure to enhance potency and selectivity against specific kinases.
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models to assess therapeutic potential.
- Mechanistic Studies : Understanding the detailed pathways through which these compounds exert their effects on cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural complexity places it within a broader class of triazole- and thiazole-containing heterocycles. Below is a comparative analysis with key analogs:
Data Table: Comparative Overview of Structurally Related Compounds
Key Comparison Points
Heterocyclic Core Diversity :
- The target compound uniquely combines triazolo[4,3-b]pyridazine with a thiazole , whereas analogs often fuse triazoles with pyrimidines (e.g., ) or thiadiazoles (e.g., ). The pyridazine ring may confer distinct electronic properties compared to pyrimidine or thiadiazole systems.
Substituent Effects: The cyclopropyl group on the triazolo-pyridazine moiety distinguishes the target compound from analogs with methoxyphenyl () or isobutyl () substituents. Cyclopropane’s rigidity and lipophilicity may enhance membrane permeability compared to bulkier aryl groups.
Synthetic Strategies :
- The target compound’s synthesis likely involves sequential cyclization and coupling steps, similar to methods for triazolo-thiadiazoles (e.g., POCl3-mediated cyclization in ). However, forming the triazolo-pyridazine core may require specialized conditions, such as those reported for isomerization in triazolopyrimidines .
Molecular docking studies suggest that triazole-containing heterocycles often target enzymes involved in sterol biosynthesis . Thiazole derivatives, such as those in , demonstrate antioxidant activity, hinting at possible dual functionality in the target compound.
Preparation Methods
Formation of the Pyridazine Intermediate
Step 1 :
-
Reactants : 3-Cyclopropyl-1H-pyridazin-6-amine and ethyl glyoxylate.
-
Conditions : Reflux in acetic acid (110°C, 12 h).
-
Product : 6-Amino-3-cyclopropylpyridazine-2-carboxylate.
Step 2 :
-
Cyclization : Treatment with sodium nitrite (NaNO₂) in HCl yields the triazolopyridazine ring.
-
Reaction : Intramolecular diazotization followed by cyclization.
Acylation of Pyrrolidine with Thiazole Carboxylic Acid
The pyrrolidine nitrogen is acylated with 4-methylthiazole-5-carboxylic acid.
Carbodiimide-Mediated Coupling
Step 4 :
-
Reactants : 3-[(Triazolopyridazin-6-yloxy)methyl]pyrrolidine, 4-methylthiazole-5-carboxylic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).
-
Conditions : Dichloromethane (DCM), room temperature, 48 h.
-
Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, ethyl acetate/hexane).
Optimization and Challenges
Key Challenges
-
Steric hindrance during the Mitsunobu reaction due to the cyclopropyl group.
-
Amide bond instability under acidic conditions, necessitating mild coupling reagents.
Characterization Data
Critical spectroscopic data for intermediates and the final compound:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of the triazolo-pyridazine core in this compound?
- Methodological Answer : The triazolo-pyridazine scaffold is typically synthesized via cyclization reactions. For example, sodium hydride in toluene can facilitate the formation of pyrazole intermediates, followed by hydrazine hydrate treatment to generate triazole rings . Key steps include:
- Use of diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one for initial condensation.
- Controlled temperature (80–100°C) during cyclization to minimize side-product formation.
- Purification via HPLC (C18 column, acetonitrile/water gradient) to isolate the triazolo-pyridazine core with >95% purity .
Q. How should researchers validate the structural integrity of the pyrrolidine-1-carbonyl moiety?
- Methodological Answer : Use 1H NMR to confirm the presence of the pyrrolidine ring protons (δ 2.5–3.5 ppm) and the carbonyl group (δ 170–175 ppm in 13C NMR). Infrared spectroscopy (IR) can verify the C=O stretch (~1650 cm⁻¹). For stereochemical analysis, NOESY or ROESY experiments are critical to confirm the spatial arrangement of substituents on the pyrrolidine ring .
Q. What analytical techniques are essential for purity assessment?
- Methodological Answer : Combine HPLC-UV (λ = 254 nm) with mass spectrometry (LC-MS) to detect impurities. For quantitative elemental analysis, use CHNS-O combustion to verify stoichiometry. Differential Scanning Calorimetry (DSC) can assess crystallinity and thermal stability .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict interactions with biological targets like 14-α-demethylase?
- Methodological Answer :
- Protein Preparation : Extract the 3LD6 crystal structure (14-α-demethylase) from the PDB. Remove water/ligands using Discovery Studio and add polar hydrogens .
- Ligand Preparation : Optimize the compound’s geometry with Gaussian 16 (B3LYP/6-31G* basis set). Generate PDBQT files using AutoDockTools .
- Docking Protocol : Use AutoDock Vina with a grid box centered on the enzyme’s active site (coordinates x=15.2, y=22.8, z=18.4). Analyze binding poses with PyMOL and calculate ΔG values to rank affinity .
Q. What experimental approaches resolve contradictions in NMR data for thiazole-methyl group assignments?
- Methodological Answer :
- Variable Temperature NMR : Resolve overlapping peaks by acquiring spectra at 298K and 323K.
- Isotopic Labeling : Synthesize a deuterated analog at the thiazole-methyl position (CD₃) to isolate its NMR signal.
- DFT Calculations : Compare experimental shifts with computed values (e.g., Gaussian 16 ) to validate assignments .
Q. How can structure-activity relationship (SAR) studies be structured to evaluate the cyclopropyl-triazolo moiety?
- Methodological Answer :
- Analog Synthesis : Replace the cyclopropyl group with cyclopentyl , isopropyl , or aryl substituents.
- Biological Assays : Test analogs against fungal strains (e.g., Candida albicans) to correlate substituent hydrophobicity with 14-α-demethylase inhibition.
- QSAR Modeling : Use CoMFA or CoMSIA to map steric/electronic contributions of the cyclopropyl group to activity .
Q. What strategies mitigate degradation of the oxy-methyl linker under acidic conditions?
- Methodological Answer :
- pH Stability Studies : Conduct accelerated stability testing (40°C/75% RH) in buffers (pH 1–7).
- Protecting Groups : Introduce tert-butyldimethylsilyl (TBDMS) protection during synthesis, followed by deprotection post-cyclization.
- Formulation : Use enteric coatings (e.g., Eudragit L100 ) to shield the compound from gastric pH .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
